4-Hydroxyquinoline-8-carboxylic acid
Overview
Description
4-Hydroxyquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 386207-63-2 . Its IUPAC name is 4-oxo-1,4-dihydro-8-quinolinecarboxylic acid . It has a molecular weight of 189.17 .
Synthesis Analysis
The synthesis of 4-Hydroxyquinoline-8-carboxylic acid and its derivatives has been a subject of interest in recent years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7NO3/c12-8-4-5-11-9-6 (8)2-1-3-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyquinoline-8-carboxylic acid include a boiling point of >280 . More detailed properties are not available in the search results.
Scientific Research Applications
Photolabile Protecting Group
4-Hydroxyquinoline-8-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline, have been investigated as photolabile protecting groups for carboxylic acids. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological applications (Fedoryak & Dore, 2002).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of 4-Hydroxyquinoline-8-carboxylic acid react with hydrogen peroxide under UV light to produce fluorescent products. This property enables sub-micromolar detection of hydrogen peroxide, offering new analytical possibilities (Gen-fa et al., 1991).
Electrochemical and Spectroelectrochemical Studies
The electrochemical behavior of hydroxyquinoline carboxylic acids, including derivatives of 4-Hydroxyquinoline-8-carboxylic acid, has been studied. These investigations involve techniques like cyclic voltammetry and spectroelectrochemistry, providing insights into the oxidation mechanisms and the role of the carboxylic group in hydroxyquinolines' chemical structure (Sokolová et al., 2015).
Crystallography and Coordination Chemistry
Research has been conducted on the crystal structures and hydrogen-bonded network formations involving 4-Hydroxyquinoline-8-carboxylic acid and its derivatives. These studies are significant in understanding the formation of low-dimensional hydrogen-bonded structures (Smith et al., 2008).
Supramolecular Chemistry
The use of 8-Hydroxyquinoline and its derivatives, including 4-Hydroxyquinoline-8-carboxylic acid, in supramolecular chemistry has been reviewed. These compounds are applied in creating new supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).
Biochemical and Biological Applications
4-Hydroxyquinoline-8-carboxylic acid and its derivatives have been explored in biological contexts. For example, their role as inhibitors in cellular respiration and interactions with various biological molecules like proteins and peptides have been studied (Shah & Coats, 1977).
Safety And Hazards
4-Hydroxyquinoline-8-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Quinoline and its derivatives, including 4-Hydroxyquinoline-8-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . It is envisioned that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved .
properties
IUPAC Name |
4-oxo-1H-quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGTHSCSFZZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677847 | |
Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-8-carboxylic acid | |
CAS RN |
386207-63-2 | |
Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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